Ethyl 3-amino-3-[3-(trifluoromethyl)anilino]prop-2-en-1-oate hydrochloride
Overview
Description
Ethyl 3-amino-3-[3-(trifluoromethyl)anilino]prop-2-en-1-oate hydrochloride is a chemical compound with the CAS Number: 318469-16-8 and a molecular weight of 310.7 .
Molecular Structure Analysis
The linear formula of this compound is C12H14ClF3N2O2 . This indicates that the molecule is composed of 12 carbon atoms, 14 hydrogen atoms, one chlorine atom, three fluorine atoms, two nitrogen atoms, and two oxygen atoms .Physical And Chemical Properties Analysis
This compound is a solid substance . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not found in the available resources.Scientific Research Applications
Proteomics Research
As a biochemical for proteomics research, this compound can be used in the study of protein interactions and functions. Its unique structure allows it to serve as a building block for synthesizing peptides or small molecules that can modulate protein activity, which is crucial for understanding cellular processes .
Antidepressant Drug Development
The trifluoromethyl group is a common feature in many pharmaceuticals, including antidepressants. This compound could be a precursor in synthesizing new molecules with potential antidepressant effects, as it may affect neurotransmitter systems involved in mood regulation .
Pharmaceutical Chemistry
In pharmaceutical chemistry, this compound’s structure is valuable for creating new drugs. Its trifluoromethyl group is a pharmacophore that can be incorporated into drug molecules to enhance their metabolic stability, bioavailability, and membrane permeability .
Agrochemical Research
The compound’s trifluoromethyl group is also significant in agrochemical research. It can be used to synthesize new pesticides or herbicides, providing a way to improve their efficacy and reduce environmental impact .
Safety And Hazards
This compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H312, and H332 . This indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
ethyl (E)-3-amino-3-[3-(trifluoromethyl)anilino]prop-2-enoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2.ClH/c1-2-19-11(18)7-10(16)17-9-5-3-4-8(6-9)12(13,14)15;/h3-7,17H,2,16H2,1H3;1H/b10-7+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSFNQCUUAAHNQ-HCUGZAAXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(N)NC1=CC=CC(=C1)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\N)/NC1=CC=CC(=C1)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-3-[3-(trifluoromethyl)anilino]prop-2-en-1-oate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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